Osbeckic acid
CAS No.:
Cat. No.: VC1898198
Molecular Formula: C7H6O6
Molecular Weight: 186.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6O6 |
|---|---|
| Molecular Weight | 186.12 g/mol |
| IUPAC Name | 5-[carboxy(hydroxy)methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12) |
| Standard InChI Key | UAFTYLJFMASQBP-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)C(=O)O)C(C(=O)O)O |
| Canonical SMILES | C1=C(OC(=C1)C(=O)O)C(C(=O)O)O |
Introduction
Chemical Structure and Properties
Osbeckic acid is a furan-derived compound with the molecular formula C7H6O6 and a molecular weight of 186.12 g/mol . Chemically, it is identified as 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid, also described as 2-hydroxy-2-(5-carboxy-2-furyl)acetic acid . The structure features a furan ring with carboxylic acid groups, giving it distinctive chemical properties. The (+) enantiomer, which exhibits enhanced biological activity, possesses the (S)-configuration at the asymmetric carbon center.
The compound's spectroscopic characteristics include a UV spectrum with λmax (MeOH) at 256 nm (ε=12600), consistent with a furoic ester structure . Nuclear Magnetic Resonance (NMR) data reveals the presence of the furan structure, with two aryl doublets (J=3.5Hz) centered at δ7.13 (1H, d, H-4′) and 6.44 (1H, d, H-3′), and one secondary hydroxyl group at 5.24 (1H, s, H-2) . The 13C-NMR spectrum (50MHz, D2O) shows signals at δ 170.3 (C-1), 158.5 (carboxyl C at C-5′), 154.1 (C-2′), 144.4 (C-5′), 118.2 (C-4′), 109.8 (C-3′), and 66.6 (C-2) .
Physicochemical Properties
The physicochemical properties of osbeckic acid are summarized in Table 1, compiled from multiple scientific sources.
Table 1: Physicochemical Properties of Osbeckic Acid
| Property | Value |
|---|---|
| Molecular Formula | C7H6O6 |
| Molecular Weight | 186.12 g/mol |
| CAS Number | 112923-64-5 (for (+)-Osbeckic acid) |
| IUPAC Name | 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid |
| Appearance | Solid at room temperature |
| Optical Rotation | [α]D25 +83.5° (c=0.2, MeOH) for (+)-osbeckic acid |
| LogP | -0.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
These properties indicate that osbeckic acid is a relatively polar compound with moderate water solubility and potential for hydrogen bonding, characteristics that influence its biological activity and pharmaceutical potential .
Natural Sources and Isolation
Osbeckic acid was first isolated from Osbeckia chinensis L., from which it derives its name . This discovery occurred during research focused on identifying antioxidative compounds from plant sources. More recently, (+)-osbeckic acid has been identified in rutin-free extracts of Tartary buckwheat (Fagopyrum tataricum) .
Isolation Methodology
The isolation of osbeckic acid typically involves a multi-step process:
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Methanol extraction of plant material
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Chromatography on Amberlite XAD-2
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Repeated purification using HPLC with a Develosil ODS-L-5 column
This process yields osbeckic acid as a colorless oil with specific optical rotation characteristics. The compound can be further purified through derivatization, such as treatment with diazomethane in anhydrous methanol to produce the dimethyl ester form .
Biological Activities
Vasorelaxant Properties
The most significant biological activity of osbeckic acid, particularly in its dimeric form, is its vasorelaxant effect. Studies using Sprague-Dawley rat thoracic aorta rings have demonstrated that dimeric (+)-osbeckic acid induces potent vasorelaxation with an EC50 value of 887 μM . This effect is significantly stronger compared to other compounds isolated from the same plant extracts.
Table 2: Comparative Vasorelaxant Activity of Compounds from Tartary Buckwheat
| Compound | EC50 Value (μM) | Relative Potency |
|---|---|---|
| (+)-Osbeckic acid dimer | 887 | Highest |
| Protocatechuic acid | 2160 | Moderate |
| 5-hydroxymethyl-2-furoic acid | 3610 | Low |
| p-hydroxybenzoic acid | No inhibition | None |
This data, derived from studies on phenylephrine-contracted rat thoracic aorta rings, demonstrates the superior vasorelaxant potency of dimeric (+)-osbeckic acid compared to other compounds isolated from Tartary buckwheat .
Antioxidant Properties
Osbeckic acid has been identified as a novel antioxidative synergist . Research indicates that it enhances the antioxidative activity of α-tocopherol and other polyphenols isolated from Osbeckia chinensis L. This synergistic effect potentially amplifies the antioxidant capacity of these compounds, suggesting applications in combating oxidative stress.
The mechanism behind this synergistic activity remains under investigation, but the compound's structural features, including the furan ring and carboxylic acid groups, likely contribute to its ability to enhance antioxidant effects through electron donation or by stabilizing free radical intermediates.
Research Applications and Future Directions
Cardiovascular Research
The potent vasorelaxant properties of osbeckic acid, particularly its dimeric form, suggest potential applications in cardiovascular research and therapy . The compound's ability to induce vasorelaxation could be valuable in studying vascular physiology and developing treatments for conditions characterized by vascular constriction or hypertension.
Further research is needed to elucidate the precise mechanisms underlying the vasorelaxant effect. Potential pathways might involve nitric oxide signaling, calcium channel modulation, or interactions with endothelial receptors, all of which represent promising avenues for investigation.
Antioxidant Research
As an antioxidative synergist, osbeckic acid offers unique opportunities for enhancing existing antioxidant compounds . This property could be exploited in formulations designed to combat oxidative stress, which is implicated in various pathological conditions including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions.
The synergistic effects observed with α-tocopherol and polyphenols suggest that osbeckic acid might function effectively in complex antioxidant systems, potentially allowing for reduced dosages of primary antioxidants while maintaining or enhancing efficacy.
Current Limitations and Challenges
Despite its promising biological activities, research on osbeckic acid faces several challenges:
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Limited natural availability necessitates efficient extraction methods or synthetic approaches
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The specific molecular mechanisms underlying its vasorelaxant and antioxidant synergistic effects remain incompletely understood
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The compound's stability issues in certain solvents, particularly DMSO, present challenges for some experimental protocols
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Comprehensive pharmacokinetic and toxicological studies are still needed to evaluate potential therapeutic applications
Addressing these challenges will require multidisciplinary approaches combining synthetic chemistry, pharmacology, and molecular biology techniques.
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